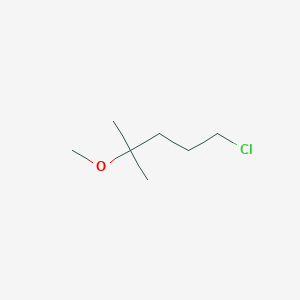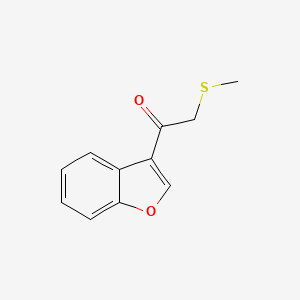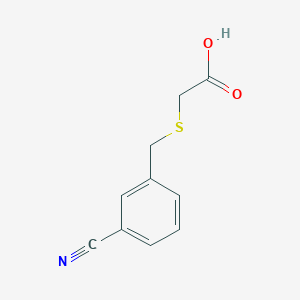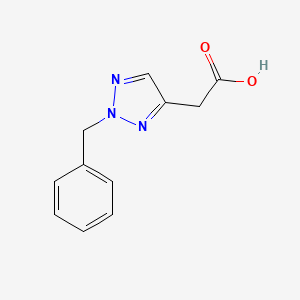
2-(2-Benzyl-2H-1,2,3-triazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzyl-2H-1,2,3-triazol-4-yl)acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-2H-1,2,3-triazol-4-yl)acetic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate . The reaction conditions are generally mild, and the yields are high, making it an efficient method for synthesizing triazole derivatives.
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
2-(2-Benzyl-2H-1,2,3-triazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Benzyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, leading to its bioactive properties . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: A simpler triazole derivative with similar chemical properties.
2-(1H-1,2,3-Triazol-4-yl)acetic acid: Lacks the benzyl group but shares the triazole-acetic acid structure.
4-Benzyl-1H-1,2,3-triazole: Another benzyl-substituted triazole with different substitution patterns.
Uniqueness
2-(2-Benzyl-2H-1,2,3-triazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-benzyltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)6-10-7-12-14(13-10)8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,15,16) |
InChI Key |
XZMLVANSSVBMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=CC(=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


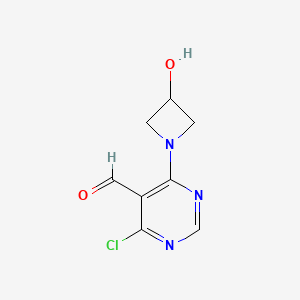

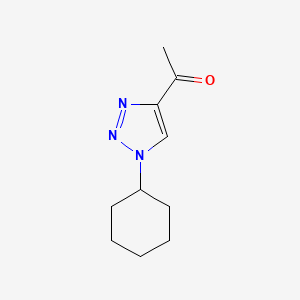
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)
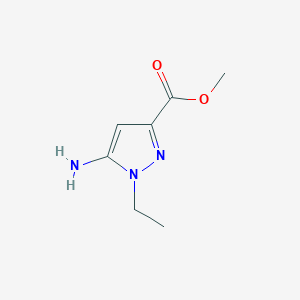
![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)





